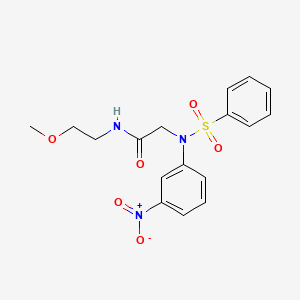![molecular formula C22H22N2O3S B5168121 N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5168121.png)
N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide, also known as NPS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides.
作用機序
N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide inhibits PDE enzymes by binding to the catalytic site of the enzyme, which prevents the hydrolysis of cyclic nucleotides such as cyclic AMP and cyclic GMP. This leads to an increase in intracellular levels of cyclic nucleotides, which in turn activates downstream signaling pathways. The exact mechanism of action of this compound on PDE enzymes is still not fully understood, and further research is needed to elucidate its precise mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase intracellular levels of cyclic nucleotides, which can lead to vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. This compound has also been shown to have anti-inflammatory effects and can inhibit the release of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
One of the main advantages of using N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide in lab experiments is its potent inhibitory effect on PDE enzymes. This allows researchers to study the effects of PDE inhibition on various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments. In addition, this compound is a relatively expensive compound, which can also limit its use in some labs.
将来の方向性
There are several future directions for research on N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide. One area of research is the development of more selective PDE inhibitors that can target specific PDE isoforms. Another area of research is the investigation of the potential therapeutic applications of PDE inhibitors in the treatment of various diseases. Finally, further research is needed to elucidate the precise mechanism of action of this compound on PDE enzymes.
合成法
The synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with N-(1-piperidinyl) formamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide has been extensively used in scientific research as a tool to investigate the role of PDE enzymes in various physiological processes. It has been shown to be a potent inhibitor of PDE1, PDE2, PDE3, PDE4, PDE5, and PDE9 enzymes. This compound has been used to study the effects of PDE inhibition on vascular smooth muscle cells, platelets, and cardiac myocytes. It has also been used to investigate the potential therapeutic applications of PDE inhibitors in the treatment of various diseases such as asthma, pulmonary hypertension, and erectile dysfunction.
特性
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(24-14-6-1-7-15-24)20-10-4-5-11-21(20)23-28(26,27)19-13-12-17-8-2-3-9-18(17)16-19/h2-5,8-13,16,23H,1,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUAEAGLYYWXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)
![methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylmethanamine](/img/structure/B5168074.png)
![1-(4-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5168077.png)
![11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5168083.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5168100.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5168103.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5168106.png)

![methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5168131.png)

![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)
